molecular formula C8H6ClIN2O B3219061 6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-97-6

6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3219061
M. Wt: 308.5 g/mol
InChI Key: WMMGVRURFFBGKX-UHFFFAOYSA-N
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Description

“6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H6ClIN2O . It has an average mass of 308.504 Da and a monoisotopic mass of 307.921326 Da .


Synthesis Analysis

The synthesis of this compound has been reported in various studies . The yield is typically around 71% and the product appears as a yellow solid . The synthesis process often involves the use of microwave technique .


Molecular Structure Analysis

The molecular structure of “6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” can be analyzed using various spectroscopic techniques. For instance, its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” include a melting point of 287–288 °C . It appears as a yellow solid .

Future Directions

The future directions for the research on “6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” could involve further exploration of its derivatives as potential inhibitors of the FGFR signaling pathway . This could have significant implications for cancer therapy .

properties

IUPAC Name

6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2O/c1-13-5-2-6(9)12-8-7(5)4(10)3-11-8/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMGVRURFFBGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C(=CN2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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